molecular formula C28H24O16 B12312609 [6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate

Cat. No.: B12312609
M. Wt: 616.5 g/mol
InChI Key: FMQQLXJREAGPHS-UHFFFAOYSA-N
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Description

Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside is a flavonoid glycoside derived from the fresh leaves of Psidium guajava L. This compound belongs to the class of flavonoids, which are known for their antioxidant properties. It has a molecular weight of 616.48 g/mol and a chemical formula of C28H24O16 . The compound is light yellow to yellow in color and is primarily used in scientific research due to its bioactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside typically involves the glycosylation of quercetin with a galloyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the glycosylation process. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent can significantly impact the solubility and reaction efficiency .

Industrial Production Methods

Industrial production of this compound is generally carried out through extraction from natural sources, such as the leaves of Psidium guajava L. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could result in the formation of dihydroquercetin derivatives .

Scientific Research Applications

Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It inhibits the formation of reactive oxygen species and scavenges free radicals. The molecular targets include enzymes involved in oxidative stress pathways, such as alpha-glucosidase. The compound forms hydrogen bonds with these enzymes, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quercetin 3-O-(6’'-galloyl)-beta-D-glucopyranoside is unique due to its specific glycosylation with a galloyl group, which enhances its solubility and bioavailability. This structural uniqueness contributes to its potent antioxidant and anti-inflammatory activities, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O16/c29-11-6-14(32)19-17(7-11)42-25(9-1-2-12(30)13(31)3-9)26(22(19)37)44-28-24(39)23(38)21(36)18(43-28)8-41-27(40)10-4-15(33)20(35)16(34)5-10/h1-7,18,21,23-24,28-36,38-39H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQQLXJREAGPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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